4-Bromo-5-methylpicolinaldehyde
Overview
Description
4-Bromo-5-methylpicolinaldehyde is a chemical compound with the CAS Number: 1196157-14-8 . It has a molecular weight of 200.03 and its IUPAC name is 4-bromo-5-methyl-2-pyridinecarbaldehyde . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3 . This indicates that the compound has a pyridine ring with a bromine atom and a methyl group attached to it.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Chemical Synthesis and Reactions 4-Bromo-5-methylpicolinaldehyde is involved in various chemical synthesis processes and reactions. For instance, it participates in the bromination of pyrrole derivatives. In these reactions, the bromine group is not easily displaced by nucleophiles, although it can be removed by catalytic hydrogenation, indicating its stability and reactivity under certain conditions (Anderson & Lee, 1965).
Catalysis and Organic Transformations This compound is also significant in the field of catalysis and organic transformations. It has been used to produce chiral dihydroisoquinolinium salts, which serve as effective asymmetric catalysts for the epoxidation of simple alkenes, illustrating its utility in enhancing reaction selectivity and efficiency (Page, Buckley, Rassias & Blacker, 2006).
Preparation of Biologically Relevant Targets this compound derivatives have been utilized as building blocks in the preparation of biologically relevant targets. Their viability in cross-coupling reactions like Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions makes them valuable for synthesizing a variety of biologically active compounds or agrochemicals (Verdelet, Mercey, Correa, Jean & Renard, 2011).
Antioxidant Activity Interestingly, derivatives of this compound have shown potent antioxidant activity in cellular assays, which is essential for understanding their potential therapeutic effects and interactions with biological systems (Olsen, Hansen, Isaksson & Andersen, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
Properties
IUPAC Name |
4-bromo-5-methylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUTVBJUSOBKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856833 | |
Record name | 4-Bromo-5-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-14-8 | |
Record name | 4-Bromo-5-methyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-5-methylpicolinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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